Cas no 2229313-31-7 (5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine)
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine
- EN300-1918713
- 2229313-31-7
-
- Inchi: 1S/C11H8BrN3O/c12-7-1-2-8-6(3-7)4-9(15-8)10-5-14-11(13)16-10/h1-5,15H,(H2,13,14)
- InChI Key: ASCFKPBBGWBQDU-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C1=CN=C(N)O1)N2
Computed Properties
- Exact Mass: 276.98507g/mol
- Monoisotopic Mass: 276.98507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 67.8Ų
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918713-1g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-5g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 5g |
$4349.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-10g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 10g |
$6450.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-0.05g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-0.1g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-0.25g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-0.5g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-1.0g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1918713-2.5g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1918713-5.0g |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine |
2229313-31-7 | 5g |
$4349.0 | 2023-05-31 |
5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine
5-(5-Bromo-1H-indol-2-yl)-1,3-oxazol-2-amine (CAS No. 2229313-31-7): A Comprehensive Overview
5-(5-Bromo-1H-indol-2-yl)-1,3-oxazol-2-amine (CAS No. 2229313-31-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This heterocyclic molecule combines an indole core with an oxazole moiety, making it a valuable scaffold for drug discovery and medicinal chemistry applications. Its unique structure offers potential interactions with biological targets, particularly in the realm of kinase inhibition and receptor modulation.
The 5-bromo-1H-indole component of this compound is particularly noteworthy, as brominated indoles are known for their enhanced reactivity and ability to participate in cross-coupling reactions. This feature makes 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine a versatile intermediate in organic synthesis. Researchers have explored its utility in creating more complex molecules for therapeutic applications, especially in areas such as cancer research and neurological disorders, which are currently hot topics in biomedical research.
From a chemical perspective, the presence of both the oxazol-2-amine group and the brominated indole creates multiple sites for molecular interactions. The amine functionality can participate in hydrogen bonding, while the bromine atom offers opportunities for further functionalization through metal-catalyzed reactions. These characteristics make this compound particularly valuable in structure-activity relationship (SAR) studies, where slight modifications can lead to significant changes in biological activity.
In the context of current research trends, 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine aligns well with the growing interest in small molecule therapeutics and targeted drug delivery systems. The pharmaceutical industry is actively investigating similar compounds for their potential in addressing unmet medical needs, particularly in oncology and CNS disorders. This compound's molecular architecture suggests possible applications in developing kinase inhibitors or GPCR modulators, both of which are major focus areas in modern drug development.
The synthesis of 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure proper regioselectivity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound and verifying its purity. These analytical methods are crucial for researchers who need high-quality compounds for their investigations into biological activity and mechanism of action studies.
From a commercial perspective, the demand for specialized heterocyclic compounds like 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine has been steadily increasing. Pharmaceutical companies and research institutions are constantly seeking novel chemical entities for their drug discovery programs. This compound's unique combination of structural features makes it particularly attractive for medicinal chemistry applications and high-throughput screening campaigns.
Storage and handling of 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine require standard laboratory precautions. While not classified as hazardous under normal conditions, it should be stored in a cool, dry place, protected from light to maintain stability. Researchers working with this compound should follow good laboratory practices, including the use of appropriate personal protective equipment.
The future research directions for 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine are promising. With the continuous advancement in computational chemistry and molecular modeling techniques, scientists can better predict its interactions with biological targets. This aligns with current trends in AI-assisted drug discovery, where compounds with specific structural motifs are prioritized for experimental validation. The bromine atom in particular offers opportunities for further derivatization through modern click chemistry approaches.
In conclusion, 5-(5-bromo-1H-indol-2-yl)-1,3-oxazol-2-amine (CAS No. 2229313-31-7) represents an important building block in modern pharmaceutical research. Its unique structural features, combined with current research trends in drug discovery, make it a compound of significant interest to both academic and industrial researchers. As the field of precision medicine continues to evolve, specialized heterocyclic compounds like this will undoubtedly play a crucial role in developing the next generation of therapeutic agents.
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